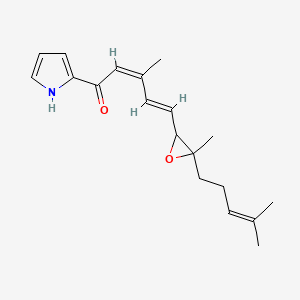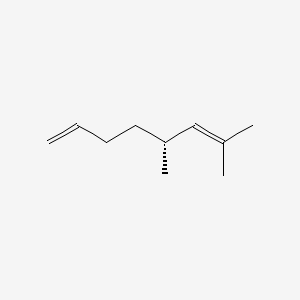
(R)-5,7-Dimethylocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-5,7-Dimethylocta-1,6-diene is a natural product found in Artemisia capillaris with data available.
Wissenschaftliche Forschungsanwendungen
Metallocenic Copolymers : (R)-5,7-Dimethylocta-1,6-diene is used in the synthesis of metallocenic copolymers with ethylene. These copolymers exhibit distinct mechanical properties due to the structural changes caused by the inclusion of (R)-5,7-Dimethylocta-1,6-diene. These changes significantly affect the crystallinity and crystal size, which in turn influences the rigidity and viscoelastic properties of the polymers (Cerrada et al., 2004).
EPDM Terpolymers : This compound has been explored as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its incorporation in the polymer chains can be efficiently achieved using metallocene catalysis. Studies have shown that (R)-5,7-Dimethylocta-1,6-diene has a reactivity close to some industrially preferred termonomers, making it a promising candidate for EPDM synthesis (Dolatkhani et al., 1996).
Transition Metal Complexes in Copolymerization : Research into the use of transition metal complexes as catalysts for the copolymerization of ethylene and (R)-5,7-Dimethylocta-1,6-diene has revealed significant insights into the structural and mechanical behaviors of the resulting copolymers. The study explores the effects of reaction conditions and catalyst types on the incorporation rates of the diene into the polymer chains (Santos et al., 2001).
Functionalization of Polyolefins : Grafting of phenol groups on copolymers of ethylene and (R)-5,7-Dimethylocta-1,6-diene has been investigated, showing that this process can enhance the thermal-oxidative stability of the copolymers compared to polyethylene. This research highlights the potential for creating functionally modified polyolefins using (R)-5,7-Dimethylocta-1,6-diene (Dolatkhani et al., 2003).
Sulfonation and Functionalization : The sulfonation of ethylene/5,7-dimethylocta-1,6-diene copolymers has been explored as a method to impart hydrophilic properties to the material. This process creates new materials with potential applications in various fields due to their altered thermal and hydrophilic properties (Vicente et al., 2017).
Eigenschaften
CAS-Nummer |
85006-04-8 |
|---|---|
Produktname |
(R)-5,7-Dimethylocta-1,6-diene |
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(5R)-5,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1 |
InChI-Schlüssel |
FYZHLRMYDRUDES-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CCC=C)C=C(C)C |
SMILES |
CC(CCC=C)C=C(C)C |
Kanonische SMILES |
CC(CCC=C)C=C(C)C |
Andere CAS-Nummern |
85006-04-8 |
Synonyme |
isocitronellene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



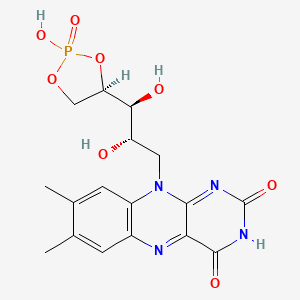
![(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1251672.png)
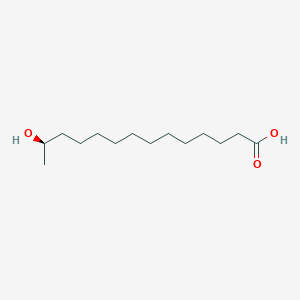
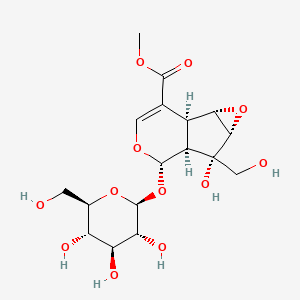
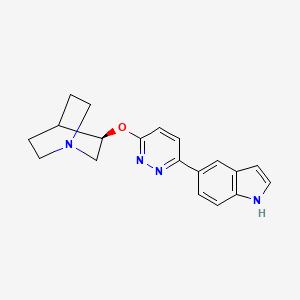
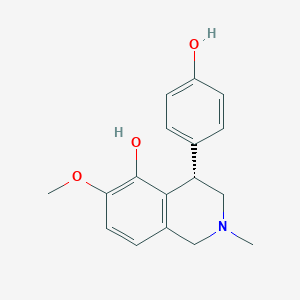
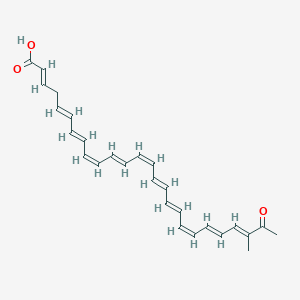
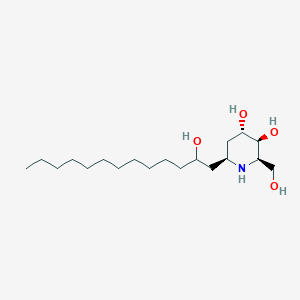
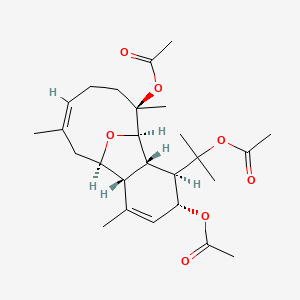
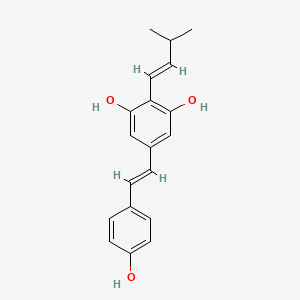
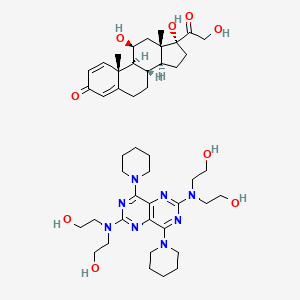
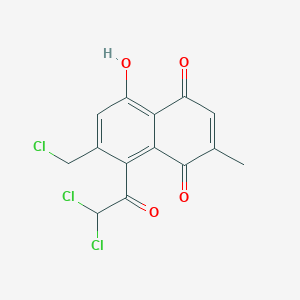
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
